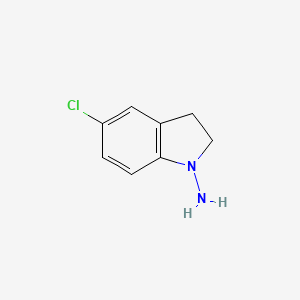

5-Chloro-n-aminoindoline

Description

Significance of Indoline (B122111) Core Structures in Chemical Biology and Medicinal Chemistry

The indoline nucleus is a cornerstone in medicinal chemistry due to its structural versatility and its presence in many biologically active compounds. nih.gov Its three-dimensional structure allows it to interact with a variety of biological targets, including enzymes and receptors, with high affinity and specificity. nih.govrsc.org Indole (B1671886) and its reduced form, indoline, are key components in molecules designed to treat a range of diseases, including cancer, viral infections, inflammation, and neurodegenerative disorders. internationaljournalssrg.orgresearchgate.net

The development of new synthetic methods to create highly substituted indolines is an active area of research, as it allows for the creation of diverse molecular libraries for high-throughput screening. researchgate.netrsc.org The strategic incorporation of different functional groups onto the indoline scaffold can significantly enhance potency, selectivity, and pharmacokinetic properties, making these derivatives highly valuable in the quest for novel therapeutic agents. nih.govinternationaljournalssrg.org

Overview of Halogenated and Aminated Indoline Derivatives

The introduction of halogen atoms and amino groups to the indoline scaffold profoundly influences the molecule's biological and chemical properties. These substitutions are key strategies in modern drug design.

Halogenated Indolines: The incorporation of halogen atoms, such as chlorine, into the indoline ring is a widely used tactic in medicinal chemistry. Halogenation can enhance a molecule's binding affinity to its target protein, improve its metabolic stability by blocking sites susceptible to oxidation, and increase its membrane permeability. rsc.org For instance, the presence of a chlorine atom at the 5-position of the indole nucleus is a feature in many compounds with potent biological activities, including kinase inhibitors and antimalarial agents. researchgate.netrsc.orgresearchgate.net Research on 5-chloroindole (B142107) and its derivatives has shown their utility as precursors for more complex molecules with therapeutic potential. rsc.orgontosight.aigoogle.com

Aminated Indolines: The introduction of an amino group (amination) provides a versatile handle for further chemical modifications and can significantly impact a molecule's properties. An amino group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target. nih.gov Furthermore, it can serve as an attachment point for various side chains to explore structure-activity relationships (SAR). nih.govacs.org N-aminoindoles, specifically, are a class of compounds where the amino group is attached to the nitrogen of the indoline ring. These N-amino heterocycles are valuable intermediates and scaffolds in their own right, with documented roles in the synthesis of compounds with diverse pharmacological activities. rsc.orgnih.gov

Rationale for Research Focus on 5-Chloro-N-Aminoindoline Type Scaffolds

The specific chemical scaffold of this compound (also known as 5-Chloroindolin-1-amine) emerges as a molecule of significant interest by combining the strategic advantages of both halogenation and amination. While extensive research dedicated solely to this compound is not widely published, the rationale for its investigation is compelling and based on established principles of medicinal chemistry.

The key motivations for focusing on this scaffold include:

Synergistic Properties: The scaffold combines the 5-chloro substitution, known to enhance biological activity and improve pharmacokinetic profiles, with an N-amino group. rsc.orgresearchgate.net The N-amino group provides a reactive site for building molecular diversity, allowing for the synthesis of large libraries of derivatives for biological screening. acs.orgmnstate.edu

Novelty and Patentability: As a unique combination of functional groups on the indoline core, this scaffold offers access to novel chemical space, which is a critical aspect of discovering new drugs with unique mechanisms of action and intellectual property potential.

Versatile Synthetic Intermediate: this compound can serve as a key building block for more complex molecular architectures. The amino group can be readily transformed into a wide range of other functionalities or used in coupling reactions, while the chloro group can participate in cross-coupling reactions for further diversification. acs.orgbeilstein-journals.orglumenlearning.com

Bioisosteric Replacement: In drug design, this scaffold could be used as a bioisostere for other known pharmacophores, potentially leading to improved properties. The specific electronic and steric environment created by the chloro and N-amino groups could lead to new and improved interactions with biological targets.

The synthesis of such a compound would likely involve the amination of 5-chloroindoline (B1581159) at the N-1 position or the chlorination of N-aminoindoline. The preparation of 5-chloroindoline is well-documented, often starting from indoline or 5-chloroindole. google.com Similarly, methods for the synthesis of N-aminoindoles have been reported. rsc.org The combination of these known synthetic strategies provides a clear path toward obtaining the this compound scaffold for further chemical and biological exploration.

Data Tables

Table 1: Physicochemical Properties of Related Indole/Indoline Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | General Description |

| 5-Chloroindole | C₈H₆ClN | 151.59 | A halogenated derivative of indole, often used as a starting material in organic synthesis. ontosight.ai |

| 5-Aminoindole (B14826) | C₈H₈N₂ | 132.16 | An aminated derivative of indole, used in the synthesis of various biologically active compounds. chemicalbook.comdergipark.org.tr |

| Indoline | C₈H₉N | 119.16 | The fully reduced form of indole, serving as a core scaffold in many pharmaceuticals. |

| 5-Chloroindoline | C₈H₈ClN | 153.61 | A key intermediate in the synthesis of various substituted indoline derivatives. google.com |

| N-Aminoindoline | C₈H₁₀N₂ | 134.18 | An indoline derivative with an amino group on the ring nitrogen, a versatile synthetic building block. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

5-chloro-2,3-dihydroindol-1-amine |

InChI |

InChI=1S/C8H9ClN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-2,5H,3-4,10H2 |

InChI Key |

PHSCZLWBNAKWML-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Strategies for 5 Chloro N Aminoindoline and Analogues

Retrosynthetic Analysis of the 5-Chloro-N-Aminoindoline Scaffold

A retrosynthetic analysis of this compound dictates a logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the C-Cl and N-N bonds.

The most direct retrosynthetic approach involves the disconnection of the N-amino group from the indoline (B122111) nitrogen. This leads to the key intermediate, 5-chloroindoline (B1581159). This simplifies the synthetic challenge to the formation of the 5-chloroindoline core and a subsequent N-amination step.

Further disconnection of 5-chloroindoline can proceed in two primary ways:

Disconnection of the C-Cl bond: This leads back to an indoline precursor, which can be halogenated. This approach is advantageous if indoline is a readily available starting material.

Formation of the indoline ring from a substituted benzene (B151609) derivative: This involves disconnecting the five-membered ring, leading to a substituted aniline (B41778) or a related precursor already bearing the chlorine atom.

This analysis suggests that the synthesis can be approached by first constructing the 5-chloroindoline scaffold, followed by the introduction of the N-amino group.

Classical Synthetic Approaches for Indoline Ring Systems

The indoline core is a common motif in many natural products and pharmacologically active compounds. Consequently, numerous classical synthetic methods have been developed for its construction.

Cyclization Reactions for Indoline Formation

One of the most common strategies for indoline synthesis involves the cyclization of a suitably functionalized aniline derivative. A prominent example is the Fischer indole (B1671886) synthesis , which, while primarily used for indoles, can be adapted for indoline synthesis through subsequent reduction of the indole C2-C3 double bond.

Another important method is the Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. Modifications of this method allow for milder reaction conditions.

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo-ketone with an excess of aniline. While it primarily yields indoles, the reaction can be controlled to produce indolines under certain conditions.

Ring-Closing Strategies for Substituted Indolines

Modern synthetic chemistry has introduced a variety of powerful ring-closing strategies for the synthesis of substituted indolines. Palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination , is a particularly effective method. This reaction typically involves the cyclization of a 2-halo- or 2-triflyloxy-phenethylamine derivative in the presence of a palladium catalyst and a suitable ligand.

Another powerful technique is ring-closing metathesis (RCM) . This method utilizes a ruthenium-based catalyst to cyclize a diene precursor, which can be designed to form the indoline ring system. Subsequent reduction of the resulting double bond yields the saturated indoline core.

Targeted Synthesis of 5-Chloro-Substituted Indolines

The synthesis of 5-chloroindoline is a critical step towards the final target molecule. This can be achieved either by direct halogenation of the indoline core or by starting with a pre-halogenated precursor.

Halogenation Methods for Indoline Cores

Direct chlorination of indoline can be challenging due to the reactivity of the aromatic ring and the nitrogen atom, potentially leading to a mixture of products. To achieve regioselectivity for the 5-position, the nitrogen atom is often protected with an acyl group, such as an acetyl group, to form 1-acetylindoline (B31821). This deactivates the nitrogen and directs electrophilic substitution to the para-position (the 5-position).

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride. rsc.org The reaction of 1-acetylindoline with NCS can provide 1-acetyl-5-chloroindoline, which can then be deprotected by hydrolysis to yield 5-chloroindoline. rsc.org

| Reagent | Position of Chlorination | Reference |

| N-Chlorosuccinimide | 5-position (on 1-acetylindoline) | rsc.org |

| Chlorine in Acetic Acid | Mixture of 5- and 7-chloro | rsc.org |

Precursor Synthesis and Halogen Introduction

An alternative to direct halogenation is to begin with a starting material that already contains the chlorine atom at the desired position. For instance, the synthesis can start from p-chloroaniline. A common route involves the conversion of p-chloroaniline to a suitable phenethylamine (B48288) derivative, which can then be cyclized to form 5-chloroindoline.

One such approach is the reaction of p-chloroaniline with ethylene (B1197577) oxide to form 2-(4-chloroanilino)ethanol. This intermediate can then be cyclized under acidic conditions to yield 5-chloroindoline.

Another strategy involves the nitration of a suitable precursor followed by reduction and a Sandmeyer reaction. For example, N-acetyl-indoline can be nitrated at the 5-position. The resulting nitro group can be reduced to an amino group, which is then converted to a chloro group via the Sandmeyer reaction, followed by deprotection of the acetyl group. rsc.org This multi-step process, while longer, offers a high degree of regiocontrol. rsc.org

Introduction of the N-Amino Group

The final and crucial step in the synthesis of this compound is the introduction of the amino group onto the indoline nitrogen. This transformation is known as N-amination.

Electrophilic Amination of the Indoline Nitrogen

The nitrogen atom of indoline is nucleophilic and can react with an electrophilic aminating agent. A highly effective reagent for the N-amination of indoles and related heterocycles is monochloramine (NH₂Cl) . The reaction of 5-chloroindoline with monochloramine in a suitable solvent system can directly afford this compound. This method is advantageous due to its directness and the availability of the aminating agent.

Other electrophilic aminating agents that have been used for similar transformations include hydroxylamine-O-sulfonic acid and O-(diphenylphosphinyl)hydroxylamine. The choice of reagent and reaction conditions would need to be optimized for the specific 5-chloroindoline substrate.

The general reaction for the N-amination of 5-chloroindoline is as follows:

5-Chloroindoline + Electrophilic Aminating Agent → this compound

| Electrophilic Aminating Agent | Potential for N-Amination of Indolines |

| Monochloramine (NH₂Cl) | Demonstrated for indoles |

| Hydroxylamine-O-sulfonic acid | Commonly used for N-amination |

| O-(Diphenylphosphinyl)hydroxylamine | Effective aminating agent |

Targeted Synthesis of N-Amino-Substituted Indolines

The synthesis of N-amino substituted indolines, such as this compound, involves specialized chemical strategies focused on the introduction of an amino group directly onto the nitrogen atom of the indoline ring. This transformation imparts unique chemical properties and serves as a crucial step in the synthesis of more complex molecules.

The introduction of a nitrogen-substituent onto a heterocyclic ring is a fundamental process in synthetic organic chemistry, providing access to a wide array of functionalized molecules. rsc.orgrsc.org Amination can be broadly categorized into nucleophilic and electrophilic processes. wikipedia.org In the context of nitrogen heterocycles, direct C-H amination has emerged as a powerful tool, often facilitated by transition metal catalysts to form C-N bonds at specific positions on the ring. rsc.orgnih.gov For instance, intramolecular C-H amination of arenes can lead to the formation of indoline structures themselves. rsc.orgnih.gov

However, for N-amination, where the amino group is attached to the ring's nitrogen atom, the strategy shifts from C-H functionalization to direct N-functionalization. This requires the nitrogen atom of the heterocycle to act as a nucleophile, attacking an electrophilic aminating agent. acs.orgnih.gov The nucleophilicity of the heterocyclic nitrogen is a key factor; for rings like pyrrole (B145914) and indole, deprotonation with a strong base is often necessary to generate a potent nucleophilic anion. acs.orgacs.org

The direct attachment of an amino (-NH2) group to the nitrogen atom of an indoline (N-amination) is a challenging but valuable transformation. The primary strategy involves the reaction of the indoline anion with an electrophilic aminating agent. acs.org A common precursor, 5-chloroindoline, would first be deprotonated at the N-1 position using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding indolinide anion. This anion then acts as a nucleophile, attacking an electrophilic source of ammonia. acs.org

Several electrophilic aminating reagents have been developed for this purpose. A study on the N-amination of indole and pyrrole heterocycles found that monochloramine (NH2Cl) is a particularly effective reagent for this transformation, providing high yields. nih.govacs.org The reaction of the indolinide anion with NH2Cl would proceed via a nucleophilic substitution to form the N-N bond, yielding the desired N-aminoindoline.

Other hydroxylamine-derived reagents, such as hydroxylamine-O-sulfonic acid (HOSA), have also been used, though they can be limited by poor substrate conversion and incompatibility with base-sensitive functional groups. acs.org The choice of base and reaction conditions is critical; for instance, less reactive indoles may require stronger bases like KOtBu and careful control of concentration to achieve high conversion. acs.org

Table 1: Comparison of Electrophilic Reagents for N-Amination of Indoles

| Reagent | Base | Typical Yields | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Monochloramine (NH2Cl) | NaH or KOtBu | 45-97% | Excellent reagent, high yields, rapid conversion. | Must be freshly prepared. | acs.org |

| Hydroxylamine-O-sulfonic acid (HOSA) | Various | Moderate | Readily available. | Poor substrate conversion, potential for side reactions. | acs.org |

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The synthesis of derivatives of this compound can be approached through either convergent or divergent strategies, allowing for the efficient creation of a variety of related compounds for further study.

A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. For indoline synthesis, this could involve a [4+1] annulation strategy where an alkyl aryl tertiary amine is reacted with a diazoester under visible light to form the functionalized indoline ring. acs.orgnih.govacs.orgchemrxiv.org Another convergent approach is the interrupted Fischer indolization, which can rapidly construct fused indoline ring systems from separate hydrazine (B178648) and aldehyde precursors. nih.gov In the context of this compound derivatives, a convergent strategy might involve synthesizing the 5-chloroindoline core and a separate, functionalized side-chain, which are then coupled in a late-stage step.

Conversely, a divergent synthesis begins with a common core structure that is subsequently modified in various ways to produce a library of analogues. acs.orgacs.org Starting with this compound as the common intermediate, the N-amino group can be derivatized. For example, it could be acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides. Furthermore, the aromatic ring of the indoline could undergo further functionalization, such as electrophilic aromatic substitution, if the reaction conditions are compatible with the N-amino group. This approach is highly efficient for exploring structure-activity relationships, as it allows for the rapid generation of many derivatives from a single advanced precursor.

Catalyst Systems and Reaction Conditions in Indoline Synthesis

The construction and derivatization of the indoline scaffold are greatly facilitated by modern catalytic methods, which offer high efficiency, selectivity, and functional group tolerance.

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of indolines. researchgate.netnih.gov One of the most powerful methods is the palladium-catalyzed intramolecular C-H amination, where a C-H bond on an aromatic ring is functionalized to form the indoline core. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov For example, β-arylethylamine substrates can be cyclized to form indolines using a palladium catalyst.

Palladium-catalyzed cross-coupling reactions are also vital for creating substituted indolines. Reactions like the Buchwald-Hartwig amination can be used to form the key C-N bond that closes the indoline ring. Additionally, palladium-catalyzed reactions can be used to functionalize the indoline scaffold itself, for instance, through C-H alkenylation or arylation to introduce substituents at various positions on the ring. nih.gov The choice of ligand, oxidant, and reaction conditions is crucial for controlling the regioselectivity and yield of these transformations. mdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Indoline Synthesis

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Intramolecular C-H Amination | Pd(OAc)2, Oxidant | Picolinamide-protected β-arylethylamine | Substituted Indoline | High efficiency, mild conditions. | |

| C-H Alkenylation | PdCl2(MeCN)2, Benzoquinone | N-alkenyl-3(1H)-indoleacetic amides | Fused Indoline | Forms seven-membered rings. | nih.gov |

Organocatalysis , which uses small, metal-free organic molecules as catalysts, has become a vital tool for the asymmetric synthesis of chiral indolines. rsc.org Chiral Brønsted acids, for example, can catalyze the enantioselective reduction of 3H-indoles to produce optically active indolines with high enantioselectivity. organic-chemistry.org Bifunctional catalysts, such as those derived from cinchona alkaloids or containing (thio)urea moieties, can mediate intramolecular Michael additions to construct cis- or trans-2,3-disubstituted indolines with excellent stereocontrol. rsc.orgacs.orgsemanticscholar.org These methods provide access to specific stereoisomers, which is often crucial for biological applications.

Biocatalysis employs enzymes to perform chemical transformations, offering unparalleled selectivity under mild, environmentally friendly conditions. While less common for the synthesis of the core indoline structure, enzymes are highly effective for its derivatization. For instance, engineered variants of myoglobin (B1173299) have been shown to catalyze the C-H functionalization of unprotected indoles with high chemoselectivity, avoiding the competing N-H insertion that plagues many transition-metal catalysts. rochester.edu Furthermore, biocatalytic deracemization processes, which combine an enzymatic or chemo-catalytic oxidation and an enantioselective reduction, can convert a racemic mixture of indolines into a single, highly enantioenriched product. nih.govrsc.orgresearchgate.netacs.org This is particularly valuable for producing chiral building blocks for pharmaceuticals.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for its ability to accelerate reaction rates, increase yields, and promote greener chemical processes. nih.govnih.gov This technique utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles and successful applications in the synthesis of analogous indole and N-heterocycle structures provide a strong basis for its potential application. nih.govyoutube.com

Microwave-assisted synthesis often leads to higher purity of the crude product, which can simplify the subsequent purification steps. youtube.com The reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. organic-chemistry.org Given these advantages, a hypothetical microwave-assisted approach to synthesizing this compound could involve the cyclization of a suitably substituted precursor, where the microwave energy would facilitate the rapid and efficient formation of the indoline ring. The presence of the chloro-substituent is generally well-tolerated in such synthetic protocols.

| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Minutes to a few hours | Several hours to days | nih.gov |

| Energy Efficiency | High (direct heating of molecules) | Low (heating of vessel and surroundings) | nih.gov |

| Yields | Often higher | Variable, often lower | nih.govorganic-chemistry.org |

| Side Reactions | Reduced due to shorter reaction times | More prevalent due to prolonged heating | youtube.com |

| Environmental Impact | Lower (potential for solvent-free reactions) | Higher (reliance on solvents) | organic-chemistry.org |

Isolation and Purification Methodologies

The isolation and purification of the target compound from the reaction mixture are critical steps to ensure high purity for subsequent applications. For compounds like this compound and its analogues, standard chromatographic and crystallization techniques are typically employed. acs.orggoogle.com

Flash Chromatography: This is a commonly used method for purifying substituted indoline derivatives. acs.org It involves passing the crude product through a column of silica (B1680970) gel under pressure. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase (solvent system). A typical solvent system for indoline derivatives might consist of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve optimal separation. acs.org

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. google.com The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization.

Filtration: This is a basic mechanical method used to separate a solid product from a liquid or solution. Following recrystallization or precipitation, the purified solid can be collected by vacuum filtration.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution.

| Methodology | Principle | Application for Indoline Derivatives | Reference |

|---|---|---|---|

| Flash Chromatography | Differential adsorption of components onto a stationary phase. | Widely used for separating the target compound from by-products and unreacted starting materials. acs.org | acs.org |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Effective for obtaining high-purity crystalline product. google.com | google.com |

| Filtration | Mechanical separation of a solid from a liquid. | Used to isolate the solid product after crystallization or precipitation. | |

| Extraction | Differential solubility in immiscible liquids. | Useful for initial work-up to remove water-soluble or acid/base-soluble impurities. | nih.gov |

Reaction Mechanisms and Chemical Reactivity of 5 Chloro N Aminoindoline Derivatives

Mechanistic Pathways of Indoline (B122111) Ring Formation and Functionalization

The synthesis of the indoline scaffold, the core structure of 5-Chloro-N-aminoindoline, can be achieved through various mechanistic pathways, often involving cyclization reactions. One prominent method is the Fischer indole (B1671886) synthesis, which proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an arylhydrazone. While this is a classic method for indole synthesis, the formation of indolines often involves the reduction of an indole precursor or a direct cyclization strategy.

Modern synthetic approaches to functionalized indolines, such as this compound, often employ metal-catalyzed reactions. For instance, palladium-catalyzed processes are widely used for the synthesis and functionalization of indoles and indolines. beilstein-journals.orgnih.gov The reaction mechanism can involve an initial interaction between a palladium(II) species and a suitable precursor, such as a substituted aniline (B41778) derivative. This is followed by an intramolecular nucleophilic attack of an amino group to form a cyclopalladium intermediate. Subsequent steps like CO insertion or reductive elimination can lead to the final functionalized indoline product. beilstein-journals.org

Another strategy involves photocatalyzed remote alkyl radical generation and cyclization. This metal-free procedure allows for the preparation of substituted indolines under green conditions. The mechanism typically begins with the photoexcitation of a photocatalyst, which then reduces a phthalimide (B116566) derivative through a single electron transfer (SET). This triggers N–O bond cleavage and decarboxylation to generate a radical. This radical then undergoes cyclization, and the resulting electron-rich radical is oxidized in a second SET, followed by deprotonation to yield the indoline. acs.org

Furthermore, dearomative annulation of indoles induced by visible light is a contemporary method to produce stereoselective fused- and spiro-indolines. acs.org These reactions can proceed through various mechanisms, including successive single electron transfer (SSET) for tandem reductive annulation. acs.org

The functionalization of the indoline ring can be achieved through various reactions. For example, N-unprotected indoles can undergo direct C–H functionalization, although this can be challenging due to the higher reactivity of the N–H group. acs.org Strategies to overcome this include using electron-withdrawing groups on the indole system to favor C-H amidation under photoredox conditions. acs.org The mechanism involves the formation of an indole radical cation and an amidyl radical, which then react to form the C-N bond. acs.org

Degradation Pathways and Stability Studies of this compound Analogues

The stability of indoline derivatives is a critical factor in their synthesis, storage, and application. Degradation can occur through various pathways, including oxidation and hydroxylation.

Studies on substituted indoles have shown that degradation can proceed through successive hydroxylation at the 2- and 3-positions of the pyrrole (B145914) ring, leading to intermediates like oxindole (B195798) and isatin (B1672199), followed by ring cleavage. nih.gov The presence and nature of substituents can significantly impact the degradation pathway. For instance, electron-withdrawing groups can inhibit hydroxylation, which is a key step in the degradation process. nih.gov

Several factors can influence the stability of this compound and its analogues:

Oxidation: Indolines are susceptible to oxidation, which can lead to the corresponding indole. researchgate.net This dehydrogenation can be catalyzed by various metals, such as palladium, and can occur under aerobic conditions. researchgate.net The stability of the indoline ring towards aromatization is a key consideration.

Substituent Effects: The electronic properties of substituents play a significant role. Electron-withdrawing groups, like the chlorine atom in this compound, can influence the electron density of the ring system and affect its susceptibility to oxidative degradation.

pH and Solvent: The stability of indoline derivatives can be pH-dependent. Acidic or basic conditions can catalyze degradation or rearrangement reactions. The choice of solvent can also impact stability, with some solvents potentially promoting degradation pathways.

Light and Temperature: Exposure to light and elevated temperatures can provide the energy required to initiate degradation processes, such as radical reactions or oxidation.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by the structure of the molecule and the reaction conditions.

Computational studies on the atmospheric oxidation of indole by OH and Cl radicals have provided insights into the kinetics of such reactions. copernicus.org These studies show that the reaction pathways and activation energies are highly dependent on the specific radical and the site of attack on the indole ring. copernicus.org H-abstraction from the N-H group is a favorable pathway, particularly with the Cl radical. copernicus.org

In functionalization reactions, the relative stability of possible isomers will influence the product distribution. For instance, in electrophilic aromatic substitution, the formation of ortho and para substituted products is generally favored thermodynamically due to the stabilizing effect of the directing groups on the reaction intermediates.

Thermodynamic data for the dissolution of related compounds, such as 5-chloro-8-hydroxyquinoline, in various solvents have been studied. researchgate.netresearchgate.net These studies indicate that the dissolution process is often endothermic and spontaneous, driven by an increase in entropy. researchgate.netresearchgate.net Such data can be valuable for understanding the solvation of this compound and its behavior in different reaction media.

Structure Activity Relationship Sar Studies of 5 Chloro N Aminoindoline Scaffolds

Fundamental Principles of SAR in Indoline (B122111) Chemical Space

The indoline scaffold, as a saturated analog of indole (B1671886), possesses a three-dimensional structure that offers distinct advantages in drug design. Unlike the planar indole, the puckered five-membered ring of indoline allows for the precise spatial orientation of substituents, which can significantly influence interactions with biological targets. SAR studies within the indoline chemical space are fundamentally aimed at understanding how modifications to this scaffold affect its biological activity. researchgate.net Key principles that govern these relationships include the nature and position of substituents on the aromatic ring and the nitrogen atom, as well as the stereochemistry of the molecule.

The introduction of various functional groups can modulate the electronic properties, lipophilicity, and steric profile of the parent indoline. For instance, the aromatic portion of the indoline ring can be substituted with electron-donating or electron-withdrawing groups to fine-tune the molecule's interaction with receptor sites. Similarly, the nitrogen atom can be functionalized to introduce a range of side chains that can explore different binding pockets of a target protein. The spatial arrangement of these substituents is critical, as even subtle changes in their orientation can lead to significant differences in biological outcomes.

Impact of Chloro Substitution at Position 5 on Biological Activity

The introduction of a chlorine atom at the 5-position of the indoline ring is a key modification that profoundly influences the molecule's biological profile. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. In the context of the indoline scaffold, a 5-chloro substitution can impact activity through several mechanisms. Research on related indole derivatives has shown that halogen substituents can significantly enhance biological activity. acs.org

The presence of the chloro group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its target. Furthermore, the chloro group can engage in specific interactions, such as halogen bonding, with the active site of a protein, thereby increasing binding affinity and potency. Studies on tricyclic indoline derivatives have indicated that the presence of a halogen at the 5-position is crucial for its resistance-modifying activity in bacteria. acs.org While a bromine atom at this position showed optimal activity, a chlorine atom also maintained significant, albeit slightly reduced, activity. acs.org

The term stereoelectronic effects refers to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org In the case of 5-chloro-N-aminoindoline, the chlorine atom at position 5 exerts significant stereoelectronic effects that modulate its biological activity. The electron-withdrawing nature of the chlorine atom alters the electron density distribution across the aromatic ring, which can influence the molecule's interaction with its biological target. acs.org

Influence of N-Amino Group and its Substituents on Biological Activity

The N-amino group of this compound is a critical determinant of its biological activity, serving as a key point for interaction with biological targets and for further chemical modification. The presence of this nitrogen-containing substituent introduces a basic center and a site for potential hydrogen bonding, which can be pivotal for receptor recognition and binding affinity.

Modification of the N-amino side chain offers a rich avenue for optimizing the biological activity of the this compound scaffold. Introducing different substituents on the amino group can alter the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity, leading to changes in potency and selectivity.

For instance, in a study of N-aminoindoline derivatives as 5-lipoxygenase inhibitors, various acyl and sulfonyl groups were introduced on the N-amino moiety, leading to a range of inhibitory activities. nih.govacs.org The nature of these substituents was found to be critical for the observed potency. The following table illustrates the structure-activity relationship of some N-substituted indole derivatives, which can provide insights into potential modifications for the N-aminoindoline scaffold.

| Compound | R (Substitution on N-amino) | Biological Activity (IC₅₀) |

| 1 | H | - |

| 2 | -CO-CH₃ | Moderate |

| 3 | -SO₂-Ph | Potent |

| 4 | -CO-Ph | Weak |

Data inferred from studies on related N-substituted indole and indoline derivatives for illustrative purposes.

These findings suggest that careful selection of substituents on the N-amino group is essential for maximizing the desired biological effect. The electronic and steric properties of the substituent can either enhance or diminish the interaction with the target, highlighting the importance of a systematic SAR exploration.

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape of a molecule is paramount for its biological activity. Conformational analysis, which explores the different spatial arrangements of a molecule, is therefore a cornerstone of SAR studies. For the this compound scaffold, understanding its preferred conformations and identifying the bioactive conformation—the specific shape it adopts when binding to its target—is crucial for rational drug design.

The indoline ring is not planar and can adopt different puckered conformations. The presence of the 5-chloro substituent and the N-amino group will influence the energetic favorability of these conformations. Computational modeling and experimental techniques like NMR spectroscopy can be employed to determine the conformational preferences of these molecules. nih.gov

The bioactive conformation may not necessarily be the lowest energy conformation in solution. The binding event itself can induce conformational changes in both the ligand and the protein target. Therefore, identifying the bioactive conformation often involves a combination of computational docking studies and the synthesis and biological evaluation of conformationally constrained analogs. By locking the molecule into a specific shape, it is possible to probe which conformation is responsible for the observed biological activity. This knowledge is invaluable for designing next-generation analogs with improved potency and selectivity.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the biological activity of a parent compound. tencent.commdpi.com These approaches are particularly valuable for navigating complex intellectual property landscapes and overcoming liabilities associated with a known scaffold.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. A notable example involves the transition from a het(aryl)isatin scaffold to a het(aryl)aminoindoline scaffold in the development of matrix metalloproteinase (MMP) inhibitors. researchgate.net Isatins are versatile scaffolds with a range of biological activities, and SAR studies have shown that modifications, including 5-halogenation, can significantly enhance their effects. nih.gov By "hopping" from the isatin (B1672199) core to the aminoindoline core, researchers were able to generate novel compounds. researchgate.net This transformation can lead to molecules with similar or even more potent biological activities but with improved physicochemical or pharmacokinetic profiles. tencent.com

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with comparable biological activity. cambridgemedchemconsulting.com This technique is widely used to modulate a compound's potency, selectivity, toxicity, and metabolic stability. cambridgemedchemconsulting.comnih.gov In the context of the this compound scaffold, various bioisosteric replacements can be envisioned. For instance, the chlorine atom at the 5-position could be replaced by other halogens (e.g., bromine) or a trifluoromethyl group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com The N-amino group itself is a bioisostere for other functionalities, and its modification is a key aspect of SAR studies.

Classic and non-classical bioisosteric replacements for different parts of the this compound scaffold are presented in the table below.

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Chlorine (at C5) | F, Br, I, CN, CF₃ | Modulate electronics, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| Indoline Nitrogen | O, S | Alter hydrogen bonding capacity and scaffold geometry. |

| Phenyl Ring (if present as a substituent) | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Improve solubility, metabolic profile, and escape aromaticity. tcichemicals.com |

| Amide Linker (if present) | Reverse Amide, Ester, Tetrazole | Modify hydrogen bonding patterns and metabolic stability. cambridgemedchemconsulting.com |

The application of these strategies allows for the systematic exploration of the chemical space around the this compound core, leading to the discovery of new analogues with optimized drug-like properties.

Preclinical SAR Investigations of this compound Analogues

Preclinical SAR investigations on this compound analogues have provided valuable data on how different substituents impact their biological activity, often in the context of anticancer or anti-infective research. These studies typically involve synthesizing a series of related compounds and evaluating their potency in various in vitro assays.

A series of 1-substituted 3-(chloromethyl)-6-aminoindoline (seco-CI) compounds were synthesized and evaluated for their cytotoxicity. acs.org Although the core is a 6-aminoindoline, the SAR findings are relevant. The parent compound, featuring a trimethoxyindole side chain, was a moderately potent cytotoxin. acs.org SAR studies revealed that a single methoxy (B1213986) group on the indole was sufficient to maintain potency, while dimethylaminoethoxy-substituted analogues retained cytotoxicity and offered increased aqueous solubility. acs.org

In another study focusing on naphthofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the introduction of a 5'-chloro group on the naphthofuran ring was a key modification. researchgate.net The results indicated that having two electron-withdrawing groups, particularly at the 3',5'-position of the N-phenyl ring, enhanced anticancer and NF-κB inhibitory activity. researchgate.net Specifically, the compound with a 5'-chloro group on the naphthofuran ring and a 3',5'-bis(trifluoromethyl)phenyl group on the N-phenyl ring showed outstanding cytotoxicity and NF-κB inhibitory activity. researchgate.net

The aminoindole scaffold itself has been identified as having potent activity against Plasmodium falciparum, the parasite responsible for malaria. asm.org Initial hits from high-throughput screening were optimized through medicinal chemistry, leading to analogues with significantly improved potency. asm.org

The table below summarizes key SAR findings for derivatives related to the this compound scaffold from various preclinical investigations.

| Scaffold/Series | Position of Variation | Substituent Effect on Activity | Target/Assay | Reference |

| Naphthofuran-carboxamides | 5'-position of naphthofuran | Chloro group was integral to the most active compounds. | NF-κB Inhibition, Cytotoxicity | researchgate.net |

| Naphthofuran-carboxamides | N-phenyl ring | 3',5'-bis(trifluoromethyl) substitution significantly increased activity. | NF-κB Inhibition, Cytotoxicity | researchgate.net |

| 6-Amino-seco-CI | Indole side chain | Single 5-methoxy was sufficient to maintain potency compared to trimethoxy. | Cytotoxicity (AA8 cells) | acs.org |

| 6-Amino-seco-CI | Indole side chain | Dimethylaminoethoxy substitution retained potency and increased solubility. | Cytotoxicity (AA8 cells) | acs.org |

| Isatin Derivatives | 5-position | Halogenation (e.g., Chloro) was found to enhance antibacterial activity. | Antibacterial Activity | nih.gov |

| Aminoindoles | General Scaffold | Medicinal chemistry optimization led to analogues with ~30 nM IC₅₀. | P. falciparum viability | asm.org |

These preclinical SAR studies underscore the importance of the 5-chloro substitution and highlight how modifications at other positions on the indoline ring system and its substituents can be systematically tuned to enhance biological activity against various therapeutic targets.

Biological Target Identification and Validation in the Context of 5 Chloro N Aminoindoline Research

Overview of Target Identification Strategies for Small Molecules

Drug discovery paradigms can be broadly divided into two major strategies: phenotypic screening and target-based screening. nih.govsciltp.com The choice of approach dictates when in the discovery process the molecular target of a compound is identified. pfizer.com

Phenotypic screening, also referred to as forward chemical genetics, involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired, observable effect or "phenotype" relevant to a disease state. pfizer.comcriver.com This approach is advantageous because it assesses compound activity in a physiologically relevant context from the outset, without preconceived notions about the molecular target. nih.govpfizer.com Historically, phenotypic screening has been highly successful in identifying first-in-class medicines because of its unbiased nature. nih.govtechnologynetworks.comovid.com

The primary challenge of this approach is the subsequent identification of the molecular target responsible for the observed phenotype, a crucial step known as target deconvolution. nih.govcriver.com For a compound like 5-Chloro-N-aminoindoline, a phenotypic screen might involve testing its effect on cancer cell proliferation, bacterial growth, or inflammatory responses. If the compound shows activity, the next essential step would be to determine which protein(s) it interacts with to cause that effect. creative-biolabs.com The indole (B1671886) scaffold, a core component of the indoline (B122111) structure, is found in many natural products initially discovered through phenotype-based screens. rsc.orgmdpi.com

In contrast, target-based screening, or reverse chemical genetics, begins with a specific, validated protein target hypothesized to be involved in a disease. nih.govsciltp.com Large libraries of compounds are then screened to find molecules that bind to and modulate the activity of this specific protein. nih.gov This hypothesis-driven approach became the dominant paradigm in drug discovery with the advent of genomics and high-throughput screening technologies. sciltp.compfizer.com

While this method is highly efficient and rational, its success is contingent on the initial hypothesis about the target's role in the disease being correct. sciltp.com If this compound were to be evaluated using this approach, researchers would first select a specific target, for example, a particular kinase or receptor implicated in a disease, and then test the compound's ability to directly inhibit or activate it. researchgate.netnih.gov Research on other indole and indoline derivatives has often employed target-based approaches, designing compounds to be potent and selective antagonists for specific receptors, such as the α1A-adrenoceptor. acs.org

| Feature | Phenotypic Screening | Target-Based Screening |

|---|---|---|

| Starting Point | Disease-relevant biological system (e.g., cells, organism). pfizer.com | Hypothesized molecular target (e.g., a specific protein). nih.gov |

| Primary Goal | Identify compounds that produce a desired biological effect (phenotype). criver.com | Identify compounds that modulate a specific target. sciltp.com |

| Target Knowledge | Target is unknown at the start and identified after screening ("target deconvolution"). nih.gov | Target is known and validated before screening. nih.gov |

| Advantages | Unbiased; higher success for first-in-class drugs; ensures cell permeability and activity in a biological context. nih.govtechnologynetworks.com | Rational and efficient; straightforward mechanism of action; easier lead optimization. sciltp.com |

| Disadvantages | Target identification can be complex and resource-intensive. criver.comtechnologynetworks.com | Success depends on the validity of the target hypothesis; may miss novel mechanisms. nih.gov |

Direct Biochemical Methods for Target Identification

Direct biochemical methods provide the most straightforward path to identifying proteins that physically interact with a small molecule. nih.gov These techniques typically involve using the small molecule as a "bait" to capture its binding partners from a complex biological sample like a cell lysate. rsc.org

Affinity chromatography is a classic and widely used technique for target identification. acs.orgnih.govtandfonline.com The process involves chemically modifying the small molecule of interest, such as this compound, to attach it to a solid support like agarose (B213101) beads, creating an affinity matrix. rsc.orgtandfonline.com This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized compound. rsc.org After washing away non-specifically bound proteins, the target proteins are eluted and identified, typically using mass spectrometry. rsc.org

A significant challenge is the need for chemical modification, which requires knowledge of the molecule's structure-activity relationship (SAR) to ensure that the attachment of a linker does not disrupt its biological activity. acs.orgscispace.com

To improve the capture of weak or transient interactions, this method is often enhanced through photo-affinity labeling (PAL) . scispace.comnih.gov In this approach, the small molecule probe is synthesized with two key additions: a photoreactive group (like a diazirine or benzophenone) and a reporter tag (like biotin). scispace.comtandfonline.comnih.gov The probe is incubated with the biological sample, and upon exposure to UV light, the photoreactive group is activated, forming a permanent covalent bond with any nearby binding proteins. scispace.comcreative-biolabs.com The biotin (B1667282) tag then allows for the efficient isolation of the probe-protein complex for subsequent identification. nih.gov

Chemical proteomics combines small-molecule probes with advanced mass spectrometry-based proteomics to identify drug-protein interactions on a proteome-wide scale. mdpi.comtandfonline.comtandfonline.com This powerful methodology allows for the unbiased identification of targets within a complex biological matrix. mdpi.com

One prominent chemical proteomics strategy is Activity-Based Protein Profiling (ABPP) . ABPP utilizes active site-directed chemical probes that covalently bind to specific families of enzymes, allowing for the profiling of their functional state. acs.orgnih.gov While not a direct method for identifying the target of an unrelated compound like this compound, it can be used in a competitive format. In this setup, a biological sample is pre-incubated with this compound before the addition of a broad-spectrum activity-based probe. If the compound binds to a target enzyme, it will block the binding of the probe, leading to a decrease in its signal, which can be quantified by mass spectrometry to reveal the target. tandfonline.com

Another powerful quantitative proteomics technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . nih.govcreative-proteomics.com In a SILAC experiment for target identification, two populations of cells are cultured: one in media with normal ("light") amino acids and another with media containing heavy isotope-labeled ("heavy") amino acids. creative-proteomics.comresearchgate.net The lysate from one population is incubated with the affinity-tagged small molecule (e.g., biotinylated this compound), while the other is used as a control. nih.gov The samples are then combined, the bait-protein complexes are purified, and the proteins are identified and quantified by mass spectrometry. nih.gov True binding partners will show a high ratio of heavy to light signal, effectively distinguishing them from non-specific binders that are present in equal amounts in both populations. nih.gov

Computational Inference and In Silico Target Prediction

The initial step in understanding the pharmacological potential of a novel compound like this compound involves identifying its likely biological targets. arxiv.org Computer-aided or in silico methods are pivotal in this early phase, as they allow for rapid and cost-effective screening of a compound against vast libraries of biological macromolecules to generate testable hypotheses. nih.govresearchgate.net These predictive methods primarily leverage the three-dimensional structure of the small molecule to infer its potential binding partners. nih.gov

Commonly employed in silico approaches for this compound would include molecular docking and pharmacophore fitting. nih.gov Molecular docking simulations would virtually place the this compound molecule into the binding sites of thousands of known protein structures, calculating the binding affinity for each. nih.gov This could reveal potential interactions with target families such as kinases, proteases, or G-protein coupled receptors (GPCRs). Another strategy, pharmacophore modeling, identifies the essential spatial arrangement of chemical features in this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a target. This pharmacophore can then be used to search for proteins that have binding sites complementary to this arrangement. nih.gov

Furthermore, machine learning algorithms and similarity-based methods can compare this compound to extensive databases of compounds with known biological activities. nih.govmdpi.com By identifying structurally similar molecules, these methods can infer that this compound may share targets with its known chemical relatives. nih.gov These computational predictions result in a prioritized list of potential targets for subsequent experimental validation. researchgate.net

Table 1: In Silico Target Prediction Methodologies for this compound

| Method | Principle | Predicted Information | Example Application |

|---|---|---|---|

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict binding conformation and affinity. nih.gov | Binding pose, binding energy score, potential protein targets. | Screening this compound against a library of kinase crystal structures to identify potential kinase inhibition. |

| Pharmacophore Modeling | Identifies the 3D arrangement of steric and electronic features of this compound necessary for biological activity. nih.gov | Essential chemical features, spatial relationships, potential receptor models. | Creating a pharmacophore model to search databases for proteins that can accommodate the compound's key features. |

| Ligand-Based Similarity Search | Compares the chemical structure of this compound to databases of compounds with known targets, based on the principle that similar molecules have similar biological activities. nih.gov | List of potential targets based on known activities of structurally similar compounds. | Identifying known targets of other chloro-indoline derivatives to hypothesize potential targets for this compound. |

| Machine Learning | Utilizes algorithms trained on large datasets of compound-target interactions to predict the activity of a new molecule. mdpi.com | Probability of interaction with various targets, potential for off-target effects. frontiersin.org | Using a Random Forest classifier to predict the likelihood of this compound inhibiting various kinase families. mdpi.com |

Target Validation Methodologies

Following the generation of a list of putative targets from in silico predictions, a rigorous experimental validation process is essential to confirm these hypotheses. This process involves assessing the target's suitability for therapeutic intervention and developing specific assays to measure the compound's effect.

Druggability is the likelihood that a biological target's function can be modulated by a drug-like small molecule, such as this compound. biorxiv.org A crucial aspect of this assessment is the analysis of the target's ligand-binding site. nih.gov A target is generally considered "druggable" if it possesses a well-defined pocket or cavity where a small molecule can bind with high affinity and specificity. nih.govnih.gov

For the high-priority targets of this compound predicted computationally, a druggability assessment would be performed. This involves using computational tools to analyze the geometric and physicochemical properties of the binding pocket, such as its size, shape, curvature, and hydrophobicity. nih.govrsc.org A pocket that is too shallow, too exposed to solvent, or lacks features for specific interactions is considered less druggable. This assessment helps to prioritize which of the computationally predicted targets are most likely to be viable for a drug discovery program before committing significant resources. biorxiv.orgnih.gov

Once a target is deemed druggable, the next step is to develop robust assays to experimentally measure the interaction between the target and this compound. danaher.com This involves both biochemical and cell-based assays.

Biochemical assays utilize purified components in a cell-free environment to directly quantify the compound's effect on its target. celtarys.com For instance, if the predicted target is an enzyme, an enzymatic assay would be developed to measure how this compound inhibits or activates its activity. irbm.com Binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could directly measure the binding affinity and kinetics between the compound and the purified target protein. celtarys.com

Cellular assays are subsequently developed to determine if the compound's activity observed in biochemical assays translates to a functional response within a living cell. celtarys.comirbm.com These assays are critical for understanding a compound's ability to cross the cell membrane and engage its target in a more physiologically relevant context. celtarys.com Examples include reporter gene assays to measure changes in transcription, immunoassays to detect modulation of signaling pathways (e.g., protein phosphorylation), or cell proliferation assays to assess downstream functional outcomes. irbm.com

A critical aspect of target validation is to unequivocally demonstrate that the biological effect of this compound is a direct consequence of its interaction with the intended target (on-target effect). nih.gov It is equally important to identify any unintended interactions with other proteins (off-target effects), which can lead to toxicity or provide opportunities for drug repurposing. frontiersin.orgresearchgate.net

To confirm on-target engagement, genetic methods are often employed. slideshare.net For example, using CRISPR/Cas9 or RNA interference (RNAi) to knock out or knock down the expression of the putative target protein in cells. slideshare.netscilifelab.se If the cellular response to this compound is significantly reduced or eliminated in these modified cells, it provides strong evidence that the compound acts through that specific target. nih.gov

Investigation of Molecular Pathways and Mechanisms of Action

After a primary target has been validated, the focus shifts to understanding the broader biological consequences of its modulation by this compound. This involves elucidating the compound's mechanism of action by investigating the molecular pathways and cellular networks it affects. frontiersin.org

"Omics" technologies are powerful tools for this purpose, providing a global, unbiased view of cellular changes upon treatment with the compound. omicstutorials.combiobide.com

Transcriptomics (e.g., RNA-sequencing) reveals changes in gene expression, indicating which signaling pathways and biological processes are activated or suppressed by this compound. mdpi.com

Proteomics analyzes changes in the levels and post-translational modifications (like phosphorylation) of thousands of proteins, offering direct insight into the functional consequences of target engagement. biobide.com

Metabolomics studies the profile of small-molecule metabolites, providing a functional readout of the cellular metabolic state and how it is altered by the compound. omicstutorials.com

By integrating data from these omics approaches, researchers can construct a comprehensive model of how this compound's interaction with its target leads to a cascade of downstream molecular events, ultimately producing a cellular phenotype. frontiersin.orgnih.gov This deep mechanistic understanding is vital for the continued development of the compound as a potential therapeutic agent. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry Approaches for 5 Chloro N Aminoindoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. rsc.org These methods solve the electronic Schrödinger equation to determine a molecule's energy, electron distribution, and other electronic properties. wikipedia.org For 5-Chloro-N-aminoindoline, such calculations would elucidate how the chloro and N-amino substituents influence the electronic landscape of the indoline (B122111) core.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. nrel.gov Studies on related indole (B1671886) derivatives often employ DFT methods, such as the B3LYP functional, to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. researchgate.netscirp.orgnih.gov

For this compound, DFT calculations would reveal the interplay between the electron-withdrawing inductive effect of the chlorine atom and the potential electron-donating effects of the amino groups. This analysis helps in predicting the molecule's reactivity, stability, and the most likely sites for electrophilic or nucleophilic attack. scirp.org

Table 1: Key Molecular Properties Calculable by DFT

| Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Provides the most stable structure for further analysis. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | The probability of finding an electron at any given point around the molecule. | Shows how electron density is shared or polarized across the molecule due to substituents. |

| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Helps identify electropositive and electronegative centers, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Aids in the interpretation of experimental spectroscopic data for structural confirmation. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org While often less accurate than DFT for many applications due to its handling of electron correlation, it serves as a foundational method and a starting point for more complex, highly accurate post-Hartree-Fock calculations. researchgate.netgoogle.com

For indole and its derivatives, ab initio methods have been used alongside DFT to calculate molecular structures and vibrational spectra. researchgate.netgoogle.com Comparing results from both methods can provide a more robust understanding of a molecule's properties. For this compound, an ab initio approach would provide a fundamental, theory-based prediction of its electronic structure to compare against DFT results and experimental findings.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govd-nb.info The process involves sampling various conformations of the ligand within the protein's binding site and then ranking them using a scoring function. nih.gov

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between a ligand and its protein target. nih.govnih.gov This is often expressed as a binding energy score or as a dissociation constant (K_d). While these scores are predictive, they are invaluable for ranking potential ligands before undertaking more resource-intensive experimental assays.

As a case study, the related compound 5-chloroindole (B142107) was investigated for its ability to bind to the nuclear receptor Nurr1. nih.govbiorxiv.org Experimental measurements using MicroScale Thermophoresis (MST) determined its binding affinity.

Table 2: Experimental Binding Affinity of 5-Chloroindole with Nurr1 Receptor

| Compound | Target Protein | Binding Affinity (K_D) | Method |

|---|

This data is for the analog 5-chloroindole and serves as an example of the type of data generated in ligand-protein binding studies.

For this compound, docking studies against a specific protein target would predict its binding energy and preferred binding pose, providing a first-pass assessment of its potential inhibitory or agonistic activity.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions can include:

Hydrogen Bonds: Crucial for specificity and binding strength.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings.

Halogen Bonds: Interactions involving the chlorine atom.

By visualizing the docked pose of this compound, researchers could identify key residues it interacts with. Understanding these patterns is critical, especially if the protein is an enzyme, as interactions with catalytically important residues can directly explain how the ligand modulates the enzyme's activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. geetaraibhu.org This approach is used to assess the stability of a ligand within a binding pocket and to analyze the conformational changes in both the ligand and the protein upon binding. frontiersin.orgnih.gov

For a this compound-protein complex identified through docking, an MD simulation would reveal how stable this interaction is over a period of nanoseconds or longer. uni-tuebingen.de Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. frontiersin.org These simulations provide a more realistic and powerful assessment of the binding event than static docking alone.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloroindole |

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological effects. nih.gov For this compound, QSAR studies can elucidate the key molecular features that govern its activity, enabling the prediction of the potency of new, unsynthesized derivatives.

The process involves developing a mathematical model that relates numerical descriptors of the molecules (representing their structural, electronic, or steric properties) to their measured biological activity, such as an IC₅₀ value. nih.govnih.gov These descriptors can include parameters like molecular weight, lipophilicity (log P), molar refractivity (MR), and electronic parameters derived from quantum chemical calculations. nih.govwalisongo.ac.id

For instance, a QSAR study on a series of related heterocyclic compounds, such as 5-substituted 8-hydroxyquinolines, revealed that antiplaque activity was correlated with molar refractivity, log P, and electronic parameters. nih.gov The study found that smaller, lipophilic, and electron-withdrawing substituents at the 5-position could enhance activity, a principle that could be analogously investigated for this compound derivatives. nih.gov Multiple Linear Regression (MLR) and other machine learning algorithms like Genetic Function Algorithm (GFA) are often used to build these predictive models. nih.govchemmethod.com A successful QSAR model, validated through internal and external statistical tests, can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to be most active, thereby saving significant time and resources. nih.govnih.gov

Table 1: Example of Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity |

| Steric | Molar Refractivity (MR), Molecular Weight (MW) | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Net Atomic Charges | Governs electrostatic interactions, reaction tendencies, and hydrogen bonding capacity. |

| Hydrophobic | Log P (Partition Coefficient) | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a target protein. |

| Topological | Kappa Indices, Connectivity Indices | Describes the branching and connectivity of atoms within the molecule. |

This table illustrates common descriptor types used in QSAR studies. The specific descriptors for a this compound model would be determined through the model development process.

De Novo Design and Virtual Screening of Novel Indoline Analogues

While QSAR helps in optimizing existing scaffolds, de novo design and virtual screening are powerful tools for discovering entirely new molecular architectures. acs.orgfrontiersin.org These methods are instrumental in exploring a vast chemical space to identify novel indoline analogues with desired biological activities.

Virtual Screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comjetir.org In a structure-based approach, a 3D model of the target protein is used. A docking algorithm then predicts how each molecule in the virtual library fits into the binding site of the target and scores the quality of this interaction. jetir.org This allows for the rapid evaluation of millions of compounds, prioritizing a manageable number for experimental testing. For example, virtual screening has been successfully used to identify novel indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key target in Alzheimer's disease. mdpi.comresearchgate.net A similar workflow could be applied to a target of interest for this compound to discover new active scaffolds.

De Novo Design , on the other hand, involves building novel molecules from scratch, atom by atom or fragment by fragment, directly within the binding site of a target protein. nih.govu-tokyo.ac.jp This approach is not limited by existing chemical libraries and can generate unique molecular structures tailored to the specific geometry and chemical environment of the target's active site. rsc.org Computational programs can place molecular fragments in favorable positions within the binding pocket and then link them together to form a coherent molecule. This method has been used to design novel protein-binding molecules with high affinity and specificity. nih.gov For this compound, de novo design could generate innovative analogues with optimized interactions and potentially new intellectual property.

Table 2: Comparison of Virtual Screening and De Novo Design

| Feature | Virtual Screening | De Novo Design |

| Starting Point | Large libraries of existing virtual compounds. frontiersin.org | Fragments or atoms assembled within a target's binding site. nih.gov |

| Goal | Identify promising "hits" from a pre-existing chemical space. mdpi.com | Generate novel, previously non-existent molecular structures. u-tokyo.ac.jp |

| Primary Advantage | High-throughput capability to screen vast numbers of compounds quickly. | Potential for high novelty and perfect complementarity to the target site. |

| Key Challenge | Limited by the diversity of the compound library being screened. | Ensuring the designed molecules are synthetically feasible. u-tokyo.ac.jp |

Application of Artificial Intelligence (AI) and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing predictive modeling and enabling the automated design of novel compounds. springernature.comnih.gov These technologies go beyond traditional QSAR by using more complex algorithms, such as deep neural networks (DNNs), to learn from vast datasets and identify intricate structure-activity relationships. nih.govmdpi.com

In the context of this compound research, AI can be applied in several ways:

Predictive Modeling: AI models can be trained on experimental data to predict a wide range of properties for new indoline analogues, including biological activity, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity, even before they are synthesized. eisai.com This allows researchers to prioritize candidates that are more likely to have favorable drug-like properties.

Generative Models: A significant advancement is the use of generative AI models, which can design new molecules from the ground up. mdpi.comresearchgate.net These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on a database of known molecules and then instructed to generate novel structures that are predicted to be active against a specific target. nih.gov This accelerates the creative process of designing new drug candidates. eisai.com

Automated Synthesis Planning: AI is also being developed to assist in planning the chemical synthesis of designed compounds. researchgate.net By analyzing known chemical reactions, these tools can propose viable synthetic routes for novel molecules, bridging the gap between computational design and laboratory reality.